molecular formula C17H13ClFN3O2S2 B11494149 4-Chlorobenzyl {3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}carbamate

4-Chlorobenzyl {3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}carbamate

Cat. No.: B11494149
M. Wt: 409.9 g/mol
InChI Key: IBTATCUJMXVMAA-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE is a complex organic compound that features a unique combination of functional groups, including chlorophenyl, fluorophenyl, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-thiadiazole ring.

    Introduction of the Sulfanyl Group: The thiadiazole ring is then functionalized with a sulfanyl group using reagents such as thiols or disulfides.

    Attachment of the Fluorophenyl and Chlorophenyl Groups: The fluorophenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors.

    Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage, typically through the reaction of an amine with a chloroformate or isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Nitric acid, halogens.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, (4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties make it effective in controlling pests and weeds.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed bioactivity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)UREA: Similar structure but with a urea linkage instead of a carbamate.

    (4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOCARBAMATE: Similar structure but with a thiocarbamate linkage.

Uniqueness

The uniqueness of (4-CHLOROPHENYL)METHYL N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H13ClFN3O2S2

Molecular Weight

409.9 g/mol

IUPAC Name

(4-chlorophenyl)methyl N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]carbamate

InChI

InChI=1S/C17H13ClFN3O2S2/c18-13-5-1-11(2-6-13)9-24-17(23)21-15-20-16(22-26-15)25-10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,21,22,23)

InChI Key

IBTATCUJMXVMAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC2=NC(=NS2)SCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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